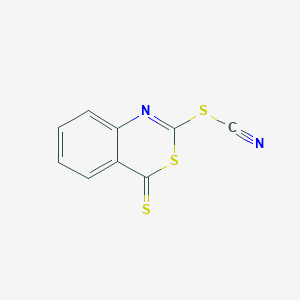
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate is a heterocyclic compound that features a benzothiazine core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate typically involves the use of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid or its methyl ester with aroyl isothiocyanates to form thiourea derivatives. These intermediates can then undergo a thiazine ring closure to yield the desired benzothiazinone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor antagonism.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate involves its interaction with biological targets through hydrogen bonding and π–π interactions. The sulfur and nitrogen atoms in the thiazine ring can act as hydrogen bond acceptors, while the aromatic ring can engage in π–π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Sulfanylidene-4H-3,1-benzothiazin-2-yl thiocyanate can be compared with other benzothiazine derivatives:
4H-3,1-Benzothiazin-4-ones: These compounds have similar core structures but differ in their substituents, leading to different biological activities.
2-Amino-4H-3,1-benzoxazin-4-ones: These compounds have an oxygen atom in place of sulfur and are known for their enzyme inhibitory properties
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
57389-70-5 |
|---|---|
Formule moléculaire |
C9H4N2S3 |
Poids moléculaire |
236.3 g/mol |
Nom IUPAC |
(4-sulfanylidene-3,1-benzothiazin-2-yl) thiocyanate |
InChI |
InChI=1S/C9H4N2S3/c10-5-13-9-11-7-4-2-1-3-6(7)8(12)14-9/h1-4H |
Clé InChI |
QAAYQUWLDDDJFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)SC(=N2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


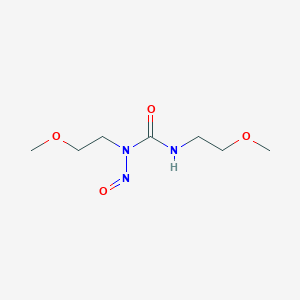
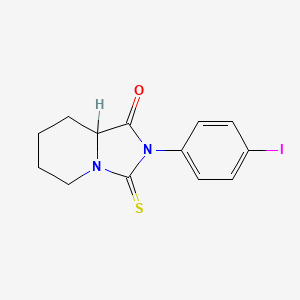
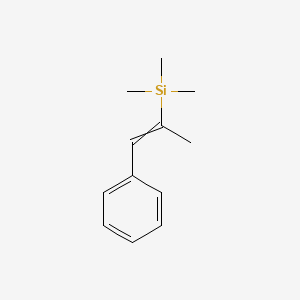
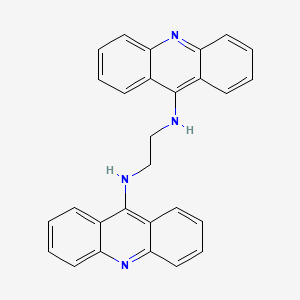


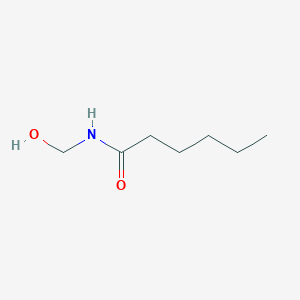

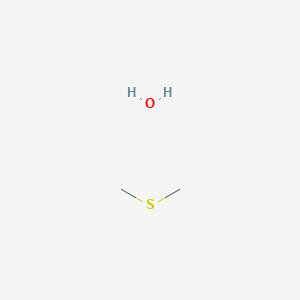
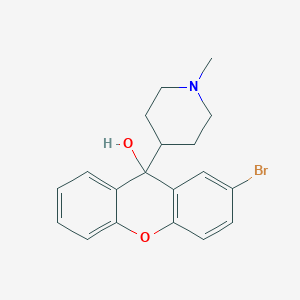

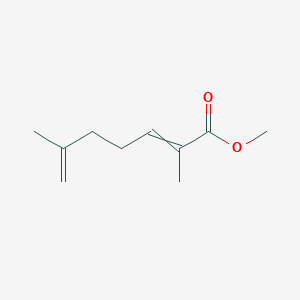
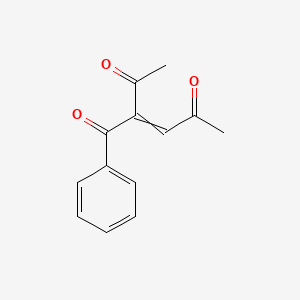
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
